molecular formula C16H12N2O2 B11950036 2-(2-Phenyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione CAS No. 21865-87-2

2-(2-Phenyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11950036
CAS No.: 21865-87-2
M. Wt: 264.28 g/mol
InChI Key: CXEFVBCKNMVPHB-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both aziridine and isoindole functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with aziridine compounds under controlled conditions. One common method involves the use of a base to deprotonate the isoindole, followed by nucleophilic attack by the aziridine. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aziridines or isoindoles.

Scientific Research Applications

2-(2-Phenyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenyl-1-aziridinyl)ethanone
  • Methanone, phenyl(2-phenyl-1-aziridinyl)
  • 4-(2-methyl-2-phenyl-1-aziridinyl)benzonitrile

Uniqueness

2-(2-Phenyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both aziridine and isoindole functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

21865-87-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-(2-phenylaziridin-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O2/c19-15-12-8-4-5-9-13(12)16(20)18(15)17-10-14(17)11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

CXEFVBCKNMVPHB-UHFFFAOYSA-N

Canonical SMILES

C1C(N1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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